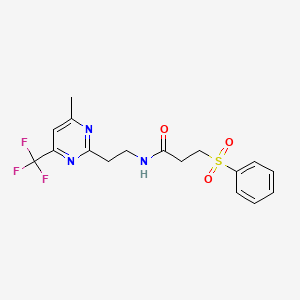

N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)-3-(苯磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

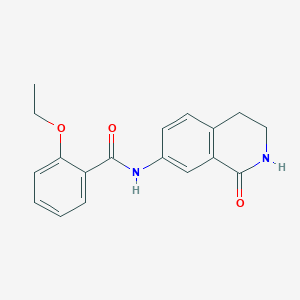

The compound N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic molecule that appears to be designed for biological activity, given the context of the provided papers. While the exact details of this compound are not described in the provided papers, similar compounds with pyrimidinyl and phenyl groups have been synthesized for specific biological evaluations, such as antifilarial and antiproliferative activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of benzenamines with N-cyanoguanidine, followed by condensation with various esters to produce intermediate guanidines. For example, the synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines involves chlorination and further condensation with benzenamines . Although the exact synthesis route for N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylsulfonyl)propanamide is not provided, it is likely to involve similar complex organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography and compared with theoretical calculations such as density functional theory (DFT). For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was analyzed, and its geometric bond lengths and angles were compared with DFT values . Such analyses are crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and chlorinations. These reactions are carefully chosen to ensure the correct functional groups are present in the final molecule for desired biological activity. The antifilarial activity of the synthesized guanidines, for example, suggests that the chemical structure is crucial for the biological reaction with the target organism .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their molecular electrostatic potential (MEP), frontier molecular orbitals like the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). These properties can be calculated using computational methods and are indicative of the molecule's reactivity and interaction with biological targets. The MEP surface map helps in understanding the distribution of electronic density, which is important for predicting sites of chemical reactivity .

Relevant Case Studies

The antiproliferative activity of related compounds has been evaluated against various human cancer cell lines, such as colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), with promising results . These case studies demonstrate the potential therapeutic applications of such compounds and underscore the importance of detailed molecular analysis to understand their mechanism of action.

科学研究应用

发现和杀虫活性

发现与所查询化合物共享类似官能团的磺酰氟虫胺展示了探索新型杀虫活性生物活性支架。磺酰氟虫胺衍生自亚砜类,对蚜虫、粉虱和飞虱等刺吸式害虫表现出广谱杀虫效果。其独特的作用方式有别于新烟碱类,归因于其与昆虫烟碱受体的相互作用,为管理刺吸式昆虫的抗性提供了另一种选择 (Zhu et al., 2011)。

环氧合酶-2 (COX-2) 抑制

对与所讨论化合物结构相似的化合物进行的研究导致了环氧合酶-2 (COX-2) 的有效且选择性抑制剂的鉴定。与传统的二芳基杂环基分子相比,这些抑制剂在取代基排列上不同,在超敏反应的大鼠模型中表现出良好的药代动力学特征和疗效 (Swarbrick et al., 2009)。

抗癌和抗-5-脂氧合酶活性

合成了一系列吡唑并嘧啶衍生物,展示了作为抗癌和抗-5-脂氧合酶剂的潜力。这些通过修饰嘧啶支架设计的化合物对 HCT-116 和 MCF-7 癌细胞系表现出显著的细胞毒活性,以及 5-脂氧合酶抑制作用,提示了治疗开发的一个有希望的途径 (Rahmouni et al., 2016)。

结构和电子见解

专注于 4,6-二取代的 2-氨基-5-甲酰嘧啶的研究为这些化合物的结构和电子构型提供了宝贵的见解。这项研究有助于理解嘧啶衍生物的氢键组装,这对于设计具有所需生物活性的分子至关重要 (Acosta et al., 2013)。

NF-κB 和 AP-1 基因表达的抑制剂

对 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5 -基]甲酰胺 (1) 的研究揭示了其作为 NF-κB 和 AP-1 转录因子介导的转录抑制剂的潜力。这突出了嘧啶衍生物在调节与炎症和癌症相关的基因表达中的治疗潜力 (Palanki et al., 2000)。

作用机制

Mode of Action

Based on its structural similarity to other pyrazoline derivatives, it may exert its effects through interactions with various enzymes or receptors .

Biochemical Pathways

Pyrazoline derivatives have been shown to have a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group and the benzenesulfonyl group may influence its absorption, distribution, metabolism, and excretion .

Result of Action

Based on the known activities of similar compounds, it may have a range of effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and potential cytotoxic effects .

属性

IUPAC Name |

3-(benzenesulfonyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3S/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-27(25,26)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPDUVFSXVKSNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)